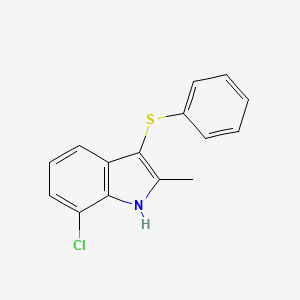

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole

CAS No.: 628736-28-7

Cat. No.: VC16896431

Molecular Formula: C15H12ClNS

Molecular Weight: 273.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 628736-28-7 |

|---|---|

| Molecular Formula | C15H12ClNS |

| Molecular Weight | 273.8 g/mol |

| IUPAC Name | 7-chloro-2-methyl-3-phenylsulfanyl-1H-indole |

| Standard InChI | InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3 |

| Standard InChI Key | APQNVMNKNVWMBA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(N1)C(=CC=C2)Cl)SC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Structural Comparison to Related Compounds

The addition of the phenylsulfanyl group distinguishes this compound from its parent structure, 7-chloro-2-methyl-1H-indole (CAS: 623177-14-0) . This modification enhances its lipophilicity, as evidenced by the calculated LogP value of 3.71 for the parent compound , which is expected to increase further with the hydrophobic phenylsulfanyl substituent.

Physicochemical Properties

Thermodynamic and Physical Parameters

While direct experimental data for 7-chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is limited, properties can be extrapolated from structurally similar compounds:

The phenylsulfanyl group contributes to increased molecular weight and hydrophobicity, potentially enhancing membrane permeability compared to the parent compound .

Synthetic Pathways and Precursors

Key Synthetic Routes

Although no direct synthesis is described in the provided sources, analogous methods for 7-chloro-2-methyl-1H-indole suggest plausible strategies:

-

Indole Ring Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor.

-

Chlorination: Electrophilic aromatic substitution at the 7-position using Cl₂ or SO₂Cl₂.

-

Sulfanylation: Introduction of the phenylsulfanyl group via nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) .

Patent Literature Insights

Future Research Directions

-

Synthetic Optimization: Develop efficient routes for large-scale production.

-

Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism.

-

Target Identification: Elucidate molecular targets using proteomics and binding assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume